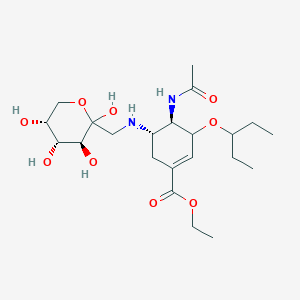

Oseltamivir Namino-fructosyl Conjugate

Description

Oseltamivir Namino-fructosyl Conjugate is a chemically modified derivative of oseltamivir, a well-established neuraminidase inhibitor used to treat influenza. This conjugate is synthesized by linking a fructosyl moiety to the amino group of oseltamivir, aiming to enhance binding affinity, pharmacokinetic properties, or resistance profiles. These modifications often target the neuraminidase active site or adjacent cavities (e.g., the 430-loop) to improve efficacy .

Properties

Molecular Formula |

C22H38N2O9 |

|---|---|

Molecular Weight |

474.5 g/mol |

IUPAC Name |

ethyl (4R,5S)-4-acetamido-3-pentan-3-yloxy-5-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]cyclohexene-1-carboxylate |

InChI |

InChI=1S/C22H38N2O9/c1-5-14(6-2)33-17-9-13(21(29)31-7-3)8-15(18(17)24-12(4)25)23-11-22(30)20(28)19(27)16(26)10-32-22/h9,14-20,23,26-28,30H,5-8,10-11H2,1-4H3,(H,24,25)/t15-,16+,17?,18+,19+,20-,22?/m0/s1 |

InChI Key |

KDMALXUYHCWLGB-WNDCZFJXSA-N |

Isomeric SMILES |

CCC(CC)OC1C=C(C[C@@H]([C@H]1NC(=O)C)NCC2([C@H]([C@@H]([C@@H](CO2)O)O)O)O)C(=O)OCC |

Canonical SMILES |

CCC(CC)OC1C=C(CC(C1NC(=O)C)NCC2(C(C(C(CO2)O)O)O)O)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Oseltamivir Namino-fructosyl Conjugate involves the conjugation of Oseltamivir with a fructosyl group. The synthetic route typically includes the following steps:

Activation of Oseltamivir: Oseltamivir is activated using a suitable reagent to form an intermediate.

Conjugation with Fructose: The activated Oseltamivir is then reacted with fructose under controlled conditions to form the this compound.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of Oseltamivir are activated and conjugated with fructose.

Purification: The crude product is purified using techniques such as crystallization or chromatography to obtain the final compound with high purity.

Chemical Reactions Analysis

Types of Reactions: Oseltamivir Namino-fructosyl Conjugate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different metabolites.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products: The major products formed from these reactions include various metabolites and derivatives of this compound .

Scientific Research Applications

Oseltamivir Namino-fructosyl Conjugate has a wide range of scientific research applications:

Chemistry: Used as a reference material for analytical studies and method development.

Biology: Studied for its interactions with biological molecules and its effects on cellular processes.

Medicine: Investigated for its antiviral properties and potential use in treating influenza and COVID-19.

Mechanism of Action

Oseltamivir Namino-fructosyl Conjugate exerts its effects by inhibiting the activity of the viral neuraminidase enzyme. This enzyme is crucial for the release of the influenza virus from infected cells. By inhibiting neuraminidase, the compound prevents viral replication and spread. The molecular targets include the active site of the neuraminidase enzyme, and the pathways involved are related to viral replication and infectivity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogues

Efficacy Against Wild-Type and Resistant Strains

In Vitro Activity :

- Compound 5 demonstrated a 3.9 μM ED50 against the wild-type A/Brisbane/59/2007 strain, outperforming oseltamivir (12 μM). Notably, it retained efficacy against the H274Y-resistant strain (ED50 = 34 μM), whereas oseltamivir and compound 4 lost activity (ED50 > 500 μM) .

- Divalent Oseltamivir achieved a 68-fold potency increase in vitro, attributed to multi-site binding in the neuraminidase tetramer .

Table 2: ED50 Values Against Influenza Strains (μM)

| Influenza Strain | Oseltamivir | Compound 4 | Compound 5 | Divalent Oseltamivir |

|---|---|---|---|---|

| A/Brisbane/59/2007 (WT) | 12 | 12 | 3.9 | 0.18* |

| A/Brisbane/59/2007 (H274Y) | >500 | >500 | 34 | Not reported |

*Calculated based on 68-fold potency increase over oseltamivir (12 μM ÷ 68 ≈ 0.18 μM).

Pharmacokinetic and Bioavailability Profiles

- Natural Biflavonoids: Exhibited solubility (LogS = -2.895 to -2.974) comparable to oseltamivir (-2.029) and superior intestinal absorption (76–99%) versus zanamivir (3.95%) .

- NH2-Sulfonyl Derivatives : Demonstrated energy-level differences (ΔE) closer to oseltamivir acid, correlating with enhanced bioavailability .

Table 3: Pharmacokinetic Properties

| Compound | Solubility (LogS) | Intestinal Absorption (%) | Bioavailability |

|---|---|---|---|

| Oseltamivir | -2.029 | 79.3 | Moderate |

| Biflavonoids | -2.895 to -2.974 | 76.4–99.2 | High |

| Zanamivir | -2.892 | 3.95 | Low |

In Vivo Performance and Clinical Relevance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.